(R)-dimethenamid
Overview
Description
®-dimethenamid is a chiral herbicide belonging to the class of amides. It is widely used in agriculture to control a broad spectrum of weeds in crops such as corn, soybeans, and peanuts. The compound is known for its effectiveness in pre-emergence and early post-emergence applications, providing long-lasting weed control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-dimethenamid typically involves the reaction of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide with a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of ®-dimethenamid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chiral separation techniques to isolate the ®-enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-dimethenamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-dimethenamid has several applications in scientific research:
Chemistry: Used as a model compound to study chiral separation techniques and reaction mechanisms.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Medicine: Explored for potential use in developing new herbicidal drugs.
Industry: Widely used in agricultural practices for effective weed control, contributing to increased crop yields.
Mechanism of Action
®-dimethenamid exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts cell membrane formation, leading to the death of the weed. The compound targets specific enzymes involved in the VLCFA biosynthesis pathway, making it highly effective against a wide range of weed species.
Comparison with Similar Compounds
Similar Compounds
S-metolachlor: Another chiral herbicide with a similar mode of action but different chemical structure.
Acetochlor: A non-chiral herbicide with similar applications in agriculture.
Alachlor: An older herbicide with a broader spectrum of activity but higher environmental persistence.
Uniqueness
®-dimethenamid stands out due to its high selectivity for the ®-enantiomer, which provides better weed control with lower environmental impact compared to its racemic mixture or other similar compounds. Its effectiveness in both pre-emergence and early post-emergence applications also adds to its uniqueness.
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2R)-1-methoxypropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFCTQDENRSOL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1N([C@H](C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858782 | |
Record name | (R)-Dimethenamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163515-13-7 | |
Record name | 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1R)-2-methoxy-1-methylethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163515-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethenamid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Dimethenamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHENAMID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2206H8556F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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